Cyclo(L-leucyl-L-leucyl)
Overview
Description
SB202190 is a pyridinyl imidazole compound known for its role as a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs). It is widely used in scientific research to study the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis .
Scientific Research Applications
SB202190 has a wide range of applications in scientific research:
Chemistry: Used to study the p38 MAPK pathway and its role in various chemical reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.
Mechanism of Action
Target of Action
Cyclo(L-leucyl-L-leucyl) is primarily synthesized by the enzyme cyclo(L-leucyl-L-leucyl) synthase . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups . The proteins from bacteria of the genus Bacillus also form small amounts of cyclo(L-phenylalanyl-L-leucyl) and cyclo(L-leucyl-L-methionyl) .
Mode of Action
The reaction catalyzed by cyclo(L-leucyl-L-leucyl) synthase proceeds following a ping-pong mechanism, forming a covalent intermediate between an active site serine and the first L-leucine residue . This interaction results in the formation of cyclo(L-leucyl-L-leucyl) and the release of two molecules of tRNA(Leu) .
Biochemical Pathways
It is known that cyclo(l-leucyl-l-leucyl) is involved in the synthesis of other cyclic dipeptides, such as cyclo(l-phenylalanyl-l-leucyl) and cyclo(l-leucyl-l-methionyl) . These cyclic dipeptides may have various biological activities, including antimicrobial properties .
Result of Action
Some cyclic dipeptides have been shown to have antimicrobial properties . For example, cyclo(L-leucyl-L-prolyl), a cyclic dipeptide from Bacillus amyloliquefaciens, has been shown to inhibit the biofilm and virulence production of methicillin-resistant Staphylococcus aureus (MRSA) .
Biochemical Analysis
Biochemical Properties
Cyclo(L-leucyl-L-leucyl) is involved in various biochemical reactions. It has been found to inhibit biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA) . The compound interacts with enzymes and proteins within the bacterial cells, disrupting their normal function and preventing the formation of biofilms .
Cellular Effects
Cyclo(L-leucyl-L-leucyl) has significant effects on various types of cells. In MRSA, it modifies the surface hydrophobicity and significantly reduces the slime synthesis of the bacteria . This alteration in the bacterial cell surface prevents the assembly of biofilms and disrupts the associated virulence cascade .
Molecular Mechanism
The molecular mechanism of Cyclo(L-leucyl-L-leucyl) involves binding interactions with biomolecules within the bacterial cells. It impedes the synthesis of extracellular polymeric substances (EPS), which are crucial for biofilm formation . This disruption in EPS synthesis prevents biofilm assembly and the associated virulence cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclo(L-leucyl-L-leucyl) has shown a dose-dependent antibiofilm activity against MRSA strains . Over time, it has been observed to disrupt preformed biofilms of MRSA, indicating its potential for treating established infections .
Dosage Effects in Animal Models
They are often well-tolerated, with toxicity and adverse effects typically occurring only at high doses .
Metabolic Pathways
Cyclo(L-leucyl-L-leucyl) is part of the metabolic pathways of certain Bacillus species . It is derived from two molecules of L-leucyl-tRNA(Leu) in a reaction catalyzed by the enzyme cyclo(L-Leu-L-Leu) synthase .
Transport and Distribution
It is known that cyclic dipeptides can passively diffuse across cell membranes due to their small size and lipophilic nature .
Subcellular Localization
The subcellular localization of Cyclo(L-leucyl-L-leucyl) is not well-defined. As a small, lipophilic molecule, it is likely to be found throughout the cell, including in the cytoplasm and possibly associated with cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: SB202190 can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde to form a bis-benzylidene intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde in the presence of ammonium acetate to yield SB202190 .
Industrial Production Methods: The industrial production of SB202190 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: SB202190 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine and imidazole rings. It can also participate in hydrogen bonding and π-π interactions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Hydrogen Bonding: Occurs in aqueous or polar solvents.
π-π Interactions: Observed in aromatic solvents or solid-state structures.
Major Products: The major products formed from these reactions are typically derivatives of SB202190 with modified functional groups, which can be used to study structure-activity relationships .
Comparison with Similar Compounds
SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.
SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.
Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.
Properties
IUPAC Name |
(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241782 | |
Record name | Cycloleucylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-45-4 | |
Record name | Cyclo(leucylleucine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloleucylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloleucylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?
A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]
Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?
A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []
Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?
A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.
Q4: What is the significance of pulcherriminic acid production in microorganisms?
A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.